
N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a chemical compound with the molecular formula C21H15N3O . It has a molecular weight of 325.36 .
Synthesis Analysis
The synthesis of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide and its analogues has been reported in various studies . The synthesis protocols often involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . The synthesis of similar compounds has been achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide has been characterized using various analytical techniques such as elemental analyses, molar conductivity measurements, UV-Visible, Fourier Transform Infra-Red (FTIR), Proton Nuclear Magnetic Resonance (1 H-NMR), Carbon-13 Nuclear Magnetic Resonance (13 C-NMR), Liquid Chromatography–Mass Spectrometry (LCMS), Powder X-ray Diffraction (PXRD) and Thermo Gravemetric Analysis (TGA) studies .Physical And Chemical Properties Analysis
N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide has a melting point of 202-203 °C and a predicted boiling point of 477.6±40.0 °C . Its density is predicted to be 1.280±0.06 g/cm3 . The pKa of the compound is predicted to be 11.57±0.70 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Quinoline serves as a vital scaffold for lead compounds in drug discovery. Researchers have synthesized numerous analogues and derivatives, exploring their potential as pharmaceutical agents. The compound’s unique structure, containing a benzene ring fused with a pyridine moiety, contributes to its bioactivity. Notably, the pyranoquinoline ring system has gained attention for its pharmacological properties .
Antioxidant and Antimicrobial Activity
Studies have reported that quinoline derivatives exhibit antioxidant, antimicrobial, and antifungal properties. These compounds have shown favorable results against bacterial and fungal strains. Additionally, molecular docking studies indicate excellent binding energy interactions with protein enzymes .
Anti-Tubercular Agents
Substituted N-phenylpyrazine-2-carboxamides, structurally related to quinoline, have been evaluated for anti-mycobacterial activity. Quinoline-based compounds may contribute to the fight against tuberculosis .
Anti-Fibrotic Activity
Several quinoline-related molecules demonstrate anti-fibrotic effects. For instance:
- CW209292 : Displays anti-fibrotic activity in rats with hepatic fibrosis by blocking TGF-β1 expression .
Biological Studies
Researchers have explored selected quinolines and their derivatives for potential biological activities. These investigations contribute to our understanding of the compound’s multifaceted roles.
Direcciones Futuras
The future directions for the study of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of environmentally friendly synthesis techniques and the design of new compounds with different biological profiles are areas of ongoing research .
Propiedades
IUPAC Name |
N-phenyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHSNBXXGBXNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

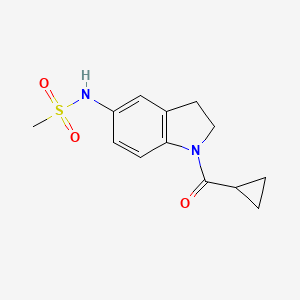
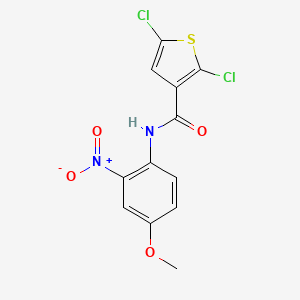
![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)

![4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride](/img/structure/B2366277.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
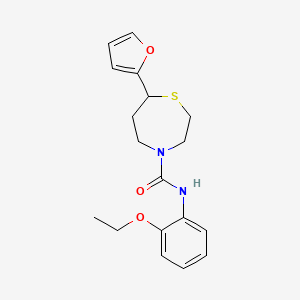
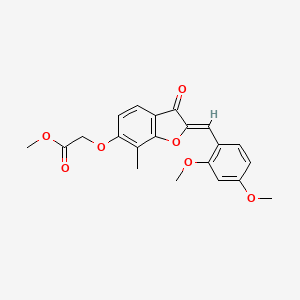

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
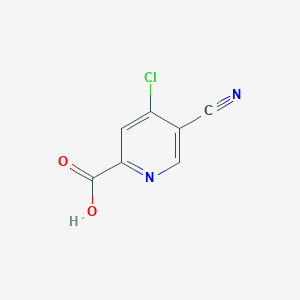
![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)